N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is an organic compound that features a unique structure combining a benzodioxole moiety with a pyrazole core
Mechanism of Action
Target of Action
The primary target of this compound is a molecular chaperone . Molecular chaperones are proteins that assist in the folding, assembly, and disassembly of other macromolecular structures. They play a crucial role in maintaining cellular homeostasis .
Mode of Action
The compound interacts with its target, the molecular chaperone, promoting the maturation, structural maintenance, and proper regulation of specific target proteins . These proteins are involved in various cellular processes, including cell cycle control and signal transduction .
Biochemical Pathways
The compound affects the biochemical pathways associated with the target proteins. By interacting with the molecular chaperone, it influences the folding and function of these proteins, thereby affecting the pathways they are involved in . The downstream effects of these changes can include alterations in cell cycle progression and signal transduction .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability .
Result of Action
The result of the compound’s action at the molecular and cellular level is the modulation of protein function. This can lead to changes in cell behavior, including alterations in cell growth and division . Some related compounds have demonstrated antitumor activities, suggesting potential therapeutic applications .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the pH and temperature of the environment, the presence of other molecules, and the specific cellular context
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Pyrazole Formation: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate β-diketone.
Coupling Reaction: The benzodioxole moiety is then coupled with the pyrazole ring using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on different cell lines and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its combination of a benzodioxole moiety with a pyrazole core, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other similar compounds, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-3-19-9-12(16(18-19)21-4-2)15(20)17-8-11-5-6-13-14(7-11)23-10-22-13/h5-7,9H,3-4,8,10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZRNSOEHXFPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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